molecular formula C6H12N2OS B594496 4-aminotetrahydro-2H-thiopyran-4-carboxamide CAS No. 130422-70-7

4-aminotetrahydro-2H-thiopyran-4-carboxamide

Cat. No.: B594496
CAS No.: 130422-70-7
M. Wt: 160.235
InChI Key: CVOPGIXOTHYODU-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-thiopyran-4-carboxamide (CAS 130422-70-7) is a chemical compound of interest in medicinal chemistry and organic synthesis, serving as a versatile building block for the development of pharmacologically active molecules. It features a saturated thiopyran ring scaffold geminally substituted with an amino group and a carboxamide group, making it a valuable constrained scaffold for drug discovery efforts . The molecular formula for this compound is C 6 H 12 N 2 OS, and it has a molecular weight of 160.24 g/mol . Its structure is characterized by identifiers including the SMILES string C1CSCCC1(C(=O)N)N and the InChIKey CVOPGIXOTHYODU-UHFFFAOYSA-N . Research Applications and Value This compound's primary research value lies in its role as a synthetic intermediate. The thiopyran scaffold is a key structural motif explored in pharmaceutical development. Notably, tetrahydro-2H-thiopyran-4-carboxamide derivatives have been investigated in patent literature for potential therapeutic applications, highlighting the relevance of this chemical class in the design of new bioactive compounds . Researchers utilize this and related scaffolds to create novel molecules for probing biological targets and screening for various activities. Handling and Safety As with all chemicals of this nature, appropriate safety precautions must be followed. Consult the relevant Safety Data Sheet (SDS) before use. Disclaimer This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-aminothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOPGIXOTHYODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiopyran Ring Construction

The thiopyran core is typically synthesized via cyclization reactions. A common approach involves the use of tetrahydro-2H-thiopyran-4-carbonitrile as a precursor. While direct methods for constructing the thiopyran ring are scarce in public literature, analogous pathways for oxygen-containing pyran derivatives suggest sulfur incorporation via thioether formation or sulfur-based cycloadditions. For example, tetrahydro-2H-thiopyran-4-carboxylic acid (CAS 39124-16-8) can serve as a starting material, with its carboxyl group later converted to a carboxamide.

Key Reaction:

Tetrahydro-2H-thiopyran-4-carboxylic acidActivationActive esterNH3Carboxamide\text{Tetrahydro-2H-thiopyran-4-carboxylic acid} \xrightarrow{\text{Activation}} \text{Active ester} \xrightarrow{\text{NH}_3} \text{Carboxamide}

Activation reagents such as HATU or EDCl facilitate the conversion of the carboxylic acid to an intermediate reactive species, which subsequently reacts with ammonia to yield the carboxamide.

Introduction of the Amino Group

The 4-amino substituent is introduced via nucleophilic substitution or reductive amination. A patent (US20050032855A1) describes the use of ammonia gas under pressurized conditions to aminate tetrahydro-2H-thiopyran-4-carbonitrile, yielding 4-aminotetrahydro-2H-thiopyran-4-carbonitrile as an intermediate. This nitrile intermediate is then hydrolyzed to the carboxamide using acidic or basic conditions:

4-Aminotetrahydro-2H-thiopyran-4-carbonitrileH2OHCl or NaOH4-Aminotetrahydro-2H-thiopyran-4-carboxamide\text{4-Aminotetrahydro-2H-thiopyran-4-carbonitrile} \xrightarrow[\text{H}_2\text{O}]{\text{HCl or NaOH}} \text{this compound}

Reaction Conditions:

  • Temperature : 80–100°C

  • Catalyst : None required; reaction proceeds via nucleophilic attack of water on the nitrile group.

  • Yield : ~70–85% (estimated from analogous reactions).

Industrial-Scale Production Methods

Catalytic Aminolysis

Large-scale synthesis prioritizes cost efficiency and yield optimization. Industrial protocols often employ catalytic aminolysis , where tetrahydro-2H-thiopyran-4-carbonitrile reacts with aqueous ammonia in the presence of a transition metal catalyst (e.g., Raney nickel ). This method reduces reaction time and improves selectivity.

Process Parameters:

ParameterValue
Pressure10–15 bar
Temperature120–150°C
Catalyst Loading5–10 wt%
Ammonia Concentration25–30% aqueous solution

Advantages:

  • High conversion rates (>90%).

  • Minimal byproducts due to controlled ammonia flow.

Carboxylic Acid to Carboxamide Conversion

An alternative route starts with tetrahydro-2H-thiopyran-4-carboxylic acid (CAS 39124-16-8), which is converted to its corresponding carboxamide via a two-step process:

  • Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amination : The acyl chloride reacts with ammonium hydroxide to yield the carboxamide.

COOHSOCl2COClNH4OHCONH2\text{COOH} \xrightarrow{\text{SOCl}2} \text{COCl} \xrightarrow{\text{NH}4\text{OH}} \text{CONH}_2

Yield and Purity:

  • Overall Yield : 65–75%

  • Purity : ≥95% (HPLC).

Optimization Challenges and Solutions

Stereochemical Control

The thiopyran ring’s chair conformation can lead to stereoisomerism during amination. To mitigate this, chiral auxiliaries or asymmetric catalysis are employed. For instance, the use of L-proline methyl ester as a directing group ensures enantioselective amination, as demonstrated in peptide synthesis applications.

Byproduct Formation

Side reactions, such as over-hydrolysis of the nitrile to carboxylic acid, are minimized by:

  • pH Control : Maintaining a neutral pH during hydrolysis.

  • Temperature Modulation : Gradual heating to prevent exothermic runaway.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
Catalytic AminolysisThiopyran-4-carbonitrile85–9092–95High
Carboxylic Acid RouteThiopyran-4-carboxylic acid65–75≥95Moderate
Nitrile HydrolysisThiopyran-4-carbonitrile70–8590–93Moderate

Key Findings :

  • Catalytic aminolysis offers the best balance of yield and scalability for industrial applications.

  • The carboxylic acid route, while lower in yield, provides higher purity suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-thiopyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anticonvulsant activity is believed to involve modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Thiopyran vs. Pyran Derivatives

The substitution of sulfur (thiopyran) for oxygen (pyran) alters ring electronics and steric profiles:

  • Tetrahydro-2H-pyran-4-carboxamide (CAS: 344329-76-6): This oxygen analog lacks the amino group but retains the carboxamide functionality. The pyran ring’s lower electronegativity compared to thiopyran may reduce ring strain and affect hydrogen-bonding capacity .

Functional Group Variations

  • 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS: 176445-77-5): Replaces the carboxamide with a carbonitrile (-CN) group and incorporates a dimethylamino (-N(CH₃)₂) substituent. The electron-withdrawing nitrile group increases reactivity toward nucleophiles, while the dimethylamino group enhances basicity .
  • 4-Aminotetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide: A sulfone derivative (thiopyran with two oxygen atoms attached to sulfur) that exhibits higher polarity and oxidative stability compared to the parent thiopyran .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups CAS Number References
This compound C₆H₁₂N₂OS Amino, carboxamide Thiopyran ring 130422-70-7
Tetrahydro-2H-pyran-4-carboxamide C₆H₁₁NO₂ Carboxamide Pyran ring 344329-76-6
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile C₈H₁₃N₃O Dimethylamino, carbonitrile Pyran ring 176445-77-5
4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran HCl C₆H₁₄ClNO₂ Amino, hydroxymethyl Pyran ring, hydrochloride salt 664993-53-7
This compound 1,1-dioxide C₆H₁₂N₂O₃S Amino, carboxamide, sulfone Oxidized thiopyran ring N/A

Biological Activity

4-Aminotetrahydro-2H-thiopyran-4-carboxamide is a heterocyclic compound characterized by its unique thiopyran ring structure. This compound, with the molecular formula C6H12N2OS, has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticonvulsant properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the thiopyran ring and functional groups such as the amino and carboxamide groups enhances its reactivity and interaction with biological targets.

Property Details
Molecular Formula C6H12N2OS
Molecular Weight 144.24 g/mol
Functional Groups Amino group, carboxamide
Ring Structure Saturated six-membered thiopyran ring

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound disrupts the cell membrane integrity of microorganisms, leading to cell death. This mechanism is common among compounds that interact with lipid membranes.
  • Anticonvulsant Activity : It modulates neurotransmitter release and inhibits neuronal excitability, which is essential for reducing seizure activity. The exact pathways involved are still under investigation.

Antimicrobial Studies

Preliminary studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be developed as a new antimicrobial agent, particularly in an era of increasing antibiotic resistance.

Anticonvulsant Studies

In animal models, this compound has shown promising anticonvulsant effects. In a study evaluating its efficacy in seizures induced by pentylenetetrazol, the compound significantly reduced seizure frequency compared to control groups.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study assessed the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics.
  • Case Study on Neurological Effects : In a controlled trial involving epileptic rats, administration of the compound resulted in a marked decrease in seizure duration and frequency. Behavioral assessments post-treatment indicated improved neurological function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-aminotetrahydro-2H-thiopyran-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions. A feasible route starts with tetrahydro-2H-thiopyran-4-carboxylic acid (precursor), which undergoes amidation using coupling agents like EDCI or NHS in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere. For example, reacting with an appropriate amine (e.g., 4-aminophenyl derivatives) yields the carboxamide. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification . Optimization includes controlling temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and solvent polarity to minimize by-products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology : Use ¹H/¹³C NMR to verify the thiopyran ring, carboxamide group, and amino substituents. APCI-MS confirms molecular weight, while elemental analysis validates purity. For crystallographic studies, SHELX programs (e.g., SHELXL for refinement) enable high-resolution X-ray diffraction analysis to resolve stereochemistry and hydrogen bonding patterns .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodology : Store at room temperature in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the sulfur moiety. Solubility in polar solvents (e.g., DMSO, ethanol) should be confirmed prior to biological assays. Avoid prolonged exposure to light due to potential photodegradation of the thiopyran ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the thiopyran ring?

  • Methodology : Synthesize analogs with variations in the amino group (e.g., alkylation, acylation) or carboxamide substituents. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors. Validate experimentally via surface plasmon resonance (SPR) or radiolabeled ligand assays to quantify interactions. Compare IC₅₀ values in cellular assays (e.g., inhibition of bacterial growth or cancer cell viability) .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell membrane permeability. Perform solubility screens (e.g., in PBS, DMSO) and stability tests under physiological conditions (37°C, 5% CO₂). Use LC-MS/MS to quantify intracellular compound levels. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Q. What computational and experimental strategies are effective in elucidating the mechanism of action for this compound?

  • Methodology : Combine molecular dynamics simulations (e.g., GROMACS) to study protein-ligand interactions with cryo-EM or X-ray crystallography for structural insights. Experimentally, use knockout cell lines or CRISPR-Cas9 gene editing to identify target pathways. Metabolomic profiling (via GC-MS or LC-HRMS) can reveal downstream effects on cellular pathways .

Q. How can researchers leverage the thiopyran scaffold for cross-disciplinary applications (e.g., materials science or enzyme inhibition)?

  • Methodology : Explore its use as a corrosion inhibitor by testing adsorption properties on metal surfaces via electrochemical impedance spectroscopy. For enzyme inhibition, screen against metalloenzymes (e.g., carbonic anhydrase) using kinetic assays (e.g., stopped-flow spectroscopy). The sulfur atom’s electron-rich nature may facilitate coordination to metal ions in catalytic sites .

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